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molecular formula C8H16INO B1352640 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide CAS No. 77542-18-8

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide

Cat. No. B1352640
M. Wt: 269.12 g/mol
InChI Key: PIDODLRGSKHQDP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344000B2

Procedure details

Iodomethane (65 mL; 1.00 mol) was added in portions to a solution of 1-ethyl-4-piperidone (100 g; 0.79 mol) in acetone (1 L) at 20-30° C. (internal, ice cooling). After stirring for 3 h more the title compound (D13) was obtained by filtration washing with acetone (189 g).
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][CH3:2].[CH2:3]([N:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)[CH3:4]>CC(C)=O>[I-:1].[CH2:3]([N+:5]1([CH3:2])[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)[CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
65 mL
Type
reactant
Smiles
IC
Name
Quantity
100 g
Type
reactant
Smiles
C(C)N1CCC(CC1)=O
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[I-].C(C)[N+]1(CCC(CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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